molecular formula C11H12O3 B7991079 Methyl 3-ethylbenzoylformate

Methyl 3-ethylbenzoylformate

Cat. No.: B7991079
M. Wt: 192.21 g/mol
InChI Key: ODVTVILPZKATKU-UHFFFAOYSA-N
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Description

Methyl 3-ethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is known for its moderate solubility in water and high solubility in organic solvents. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .

Preparation Methods

The synthesis of Methyl 3-ethylbenzoylformate typically involves the esterification of 3-ethylbenzoylformic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Methyl 3-ethylbenzoylformate undergoes various chemical reactions, including:

    Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-ethylbenzoylformic acid and methanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-ethylbenzoylformate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-ethylbenzoylformate primarily involves its role as a photoinitiator. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals. These free radicals then react with monomers to form polymers, leading to the rapid drying and curing of coatings and inks. The molecular targets and pathways involved include the ester group, which undergoes photolysis to generate reactive intermediates .

Comparison with Similar Compounds

Methyl 3-ethylbenzoylformate can be compared with other similar compounds such as:

    Methyl benzoylformate: Similar in structure but lacks the ethyl group, making it less hydrophobic.

    Ethyl benzoylformate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 4-ethylbenzoylformate: Similar but with the ethyl group at the 4-position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct solubility and reactivity characteristics .

Properties

IUPAC Name

methyl 2-(3-ethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-5-4-6-9(7-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVTVILPZKATKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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